molecular formula C6H9NOS B042058 4-Methyl-5-thiazoleethanol CAS No. 137-00-8

4-Methyl-5-thiazoleethanol

Cat. No.: B042058
CAS No.: 137-00-8
M. Wt: 143.21 g/mol
InChI Key: BKAWJIRCKVUVED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methyl-5-thiazoleethanol (MTE) is a sulfur-containing heterocyclic compound It’s known to be a metabolite found in or produced by saccharomyces cerevisiae . It’s also suggested to interact with NA/Neuraminidase Protein, Influenza A H5N1 .

Mode of Action

It’s known that MTE reacts with 4-ethyloctanoyl chloride to yield this compound 4-ethyloctanoate, a sulfur-containing flavor compound . More research is needed to fully understand the interaction of MTE with its targets and the resulting changes.

Biochemical Pathways

MTE is involved in the thiamine degradation pathway. Both Burkholderia pseudomallei and Burkholderia thailandensis possess thiaminase I, which catalyzes the degradation of thiamine to this compound pseudomallei strains . This suggests that MTE might accumulate in organisms lacking the thiM gene.

Pharmacokinetics

It’s known that mte is soluble in alcohol, benzene, chloroform, diethyl ether/hexanes, and very soluble in water . This suggests that MTE could have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

It’s known that mte is a flavor compound , suggesting that it might interact with taste receptors. More research is needed to fully understand the molecular and cellular effects of MTE’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MTE. For instance, MTE is known to be a flavor compound , suggesting that its perception might be influenced by the pH of the food or drink it’s present in. Additionally, the safety data sheet for MTE advises avoiding inhalation of gases, vapors, fumes, and smoke , indicating that the compound’s action and stability might be affected by the presence of these substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methyl-5-thiazoleethanol involves the reaction of methylthiazole with iodoethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product . Another synthetic route involves the reaction of 4-ethyloctanoyl chloride with this compound to form this compound 4-ethyloctanoate .

Industrial Production Methods: Industrial production of this compound often involves the use of ether-soluble alkaloidal fractions from natural sources such as Panax ginseng . This method ensures a high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-thiazoleethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Methyl-5-thiazoleethanol is unique due to its specific hydroxyl group, which allows it to undergo a variety of chemical reactions, making it versatile for different applications. Its natural occurrence in food products also sets it apart from synthetic analogs .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5-6(2-3-8)9-4-7-5/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAWJIRCKVUVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044382
Record name Thiamine thiozole
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Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale yellow viscous oily liquid, may darken upon aging; beefy, nutty odour
Record name 5-(2-Hydroxyethyl)-4-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032985
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Record name 4-Methyl-5-thiazoleethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

135.00 °C. @ 7.00 mm Hg
Record name 5-(2-Hydroxyethyl)-4-methylthiazole
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in water, ether, benzene, chloroform, Miscible at room temperature (in ethanol)
Record name 4-Methyl-5-thiazoleethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.196-1.210
Record name 4-Methyl-5-thiazoleethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/964/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

137-00-8
Record name 4-Methyl-5-(2-hydroxyethyl)thiazole
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Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethanol
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Record name 5-(2-hydroxyethyl)-4-methylthiazole
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Record name 4-METHYL-5-THIAZOLEETHANOL
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Record name 4-METHYL-5-THIAZOLEETHANOL
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Record name 5-Thiazoleethanol, 4-methyl-
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Record name 2-(4-methylthiazol-5-yl)ethanol
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Record name 4-METHYL-5-THIAZOLEETHANOL
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Record name 5-(2-Hydroxyethyl)-4-methylthiazole
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Melting Point

< 25 °C
Record name 5-(2-Hydroxyethyl)-4-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are commonly used to identify and quantify 4-Methyl-5-thiazoleethanol?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is a primary method for identifying and quantifying this compound. This technique is particularly useful for analyzing volatile compounds in complex mixtures like food products. [, , ]

Q2: Are there any other techniques employed to study this compound?

A2: Besides GC-MS, other techniques like Ultra Performance Liquid Chromatography coupled with Quadrupole Exactive Orbitrap High-Resolution Mass Spectrometry (UPLC-QEMS) are used for non-targeted metabolomics analysis, revealing how this compound levels change in biological systems under specific conditions. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H10NOS, and its molecular weight is 144.21 g/mol.

Q4: Is there any information available regarding the spectroscopic data of this compound?

A4: Research on this compound often utilizes spectroscopic techniques like Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) to confirm its structure and study its properties. []

Q5: What is the significance of this compound in the context of food science?

A5: this compound is recognized as a key aroma compound contributing to meaty flavors in various food products. It has been identified in dog food, beef flavorings, and chicken bone extracts, playing a crucial role in their overall palatability and aroma profile. [, , ]

Q6: Does this compound have any biological relevance beyond food science?

A6: Yes, studies indicate that this compound is a breakdown product of thiamine (vitamin B1) and is potentially involved in vitamin B1 cycling within marine ecosystems. Its presence has been detected in seawater, suggesting a role in the intricate interplay between phytoplankton and bacteria. [, , ]

Q7: Are there any studies investigating the impact of this compound on gut microbiota?

A7: Research suggests that oral exposure to titanium dioxide nanoparticles can lead to alterations in gut microbiota composition and fecal metabolomics in rats. Notably, a decrease in this compound levels was observed in the feces of exposed rats, indicating a potential link between the compound and gut health. [, ]

Q8: How is this compound synthesized?

A8: A novel method for synthesizing this compound involves a multi-step process starting with 3-acetyl-propanol. This process includes esterification, chlorination, cyclization, reduction, and saponification reactions. []

Q9: Can this compound be used in the synthesis of other compounds?

A9: Yes, this compound has been employed as a reagent in dehydrocoupling reactions with linear poly(methylhydrosiloxane), demonstrating its utility in modifying siloxane polymers. [] Additionally, it has been used in the synthesis of novel sulfur-containing ester flavor compounds, highlighting its versatility in creating new flavor molecules. []

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